Fmoc-Arg(Aloc)2-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

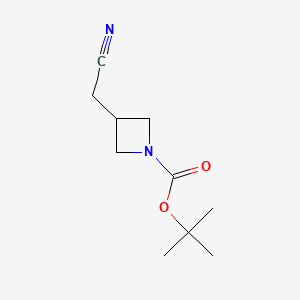

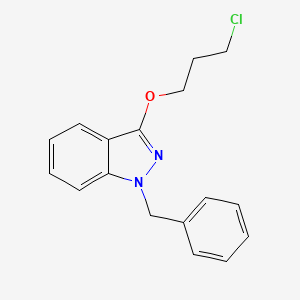

Fmoc-Arg(Aloc)2-OH is a compound with the CAS Number: 148893-34-9 and a molecular weight of 564.6 . It is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate . It is soluble in water and can be used to prepare micelles or microemulsions .

Synthesis Analysis

This compound is used for the synthesis of peptides, proteins, and oligosaccharides . The coupling of this derivative can be effected using standard activation methods, such as PyBOP® or TBTU, although longer reaction times may be necessary due to the bulkiness of the side-chain protection .Molecular Structure Analysis

The linear formula of this compound is C29H32N4O8 . The compound has a defined stereo center .Chemical Reactions Analysis

This compound is an acyl donor that irreversibly inhibits glutamine synthetase in the presence of an acceptor such as a hydrate .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 148.8±0.5 cm3, and a molar volume of 436.0±7.0 cm3 . It also has a polar surface area of 165 Å2 and a polarizability of 59.0±0.5 10-24 cm3 .科学研究应用

用于细胞培养应用的多组分二肽水凝胶

Liyanage 等人(2015 年)的一项研究证明了 Fmoc 保护的二肽(包括基于 Arg 的肽)在形成双组分纳米原纤维水凝胶中的用途。这些水凝胶模拟细胞外基质,通过有效模拟纤连蛋白的整合素结合 RGD 肽序列,支持成纤维细胞的活力和生长。该应用对于组织工程和再生医学至关重要,突出了含 Fmoc-Arg(Aloc) 的水凝胶的仿生潜力 (Liyanage 等,2015).

固相肽合成的改进

另一个重要的应用是在固相肽合成 (SPPS) 中,其中已经研究了将 Fmoc-Arg(Pbf)-OH(一种密切相关的衍生物)掺入其中。De la Torre 等人(2020 年)探讨了使用 N-丁基吡咯烷酮 (NBP) 作为 SPPS 的替代溶剂,特别是用于 Fmoc-Arg(Pbf)-OH 的具有挑战性的掺入。他们的方法旨在克服与惰性 δ-内酰胺形成相关的问题,从而提高合成肽的产率和纯度。这项研究代表了肽合成技术的进步,可能适用于 Fmoc-Arg(Aloc)2-OH 衍生物 (De la Torre 等,2020).

安全和危害

Fmoc-Arg(Aloc)2-OH is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用机制

Target of Action

Fmoc-Arg(Aloc)2-OH, also known as Fmoc-Arg(Alloc)2-OH, is a derivative of the amino acid arginine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are specific functional groups in peptide chains that require protection during the synthesis process .

Mode of Action

The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . This means it can be removed under mildly basic conditions, such as with piperidine, diethylamine, or morpholine . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), among other methods .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of peptide synthesis . The Fmoc group provides protection to the amine functional group during the coupling process, preventing uncontrolled oligomerization . After the coupling step, the Fmoc group is removed, allowing for the next amino acid to be added to the growing peptide chain .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting specific functional groups during synthesis, this compound helps ensure that peptide chains are formed correctly without unwanted side reactions .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH of the solution can affect the stability of the Fmoc group and its ability to protect the amine functional group . Additionally, the temperature and reaction time can impact the efficiency of the coupling and deprotection steps .

属性

IUPAC Name |

(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPFZCDVPTYBLY-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856228 |

Source

|

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148893-34-9 |

Source

|

| Record name | N~5~-(5,9-Dioxo-4,10-dioxa-6,8-diazatrideca-1,12-dien-7-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)

![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B589081.png)

![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)